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Compound of Interest

Compound Name: Potassium carbonate dihydrate

Cat. No.: B100898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of anhydrous

potassium carbonate (K₂CO₃), a compound of significant interest in various chemical and

pharmaceutical processes. Understanding its solid-state structure is crucial for controlling its

physical and chemical properties, such as solubility, stability, and reactivity. This document

summarizes key crystallographic data, details the experimental methodologies for its

characterization, and presents a visual representation of the structural determination workflow.

Core Crystallographic Data
Anhydrous potassium carbonate crystallizes in a monoclinic system, which is characterized by

three unequal axes with one oblique angle. The crystal structure has been determined and

refined using single-crystal X-ray diffraction techniques. The key crystallographic parameters

are summarized in the tables below, providing a comprehensive overview of the compound's

solid-state architecture.
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Parameter Value

Chemical Formula K₂CO₃

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 5.64

b (Å) 9.80

c (Å) 6.88

β (°) 98.8

Unit Cell Volume (Å³) 375.4

Z (Formula units/cell) 4

Data Collection Method Photographic X-ray data

Structure Solution Patterson and Fourier methods

Refinement Method Least-squares

R-factor 0.129 for 316 observed reflections

Atomic Coordinates and Occupancy
Atom

Wyckoff
Symbol

x y z Occupancy

K1 4e 0.2621 0.2326 0.5300 1

K2 4e 0.7596 0.4180 0.2997 1

C1 4e 0.7503 0.4170 0.7451 1

O1 4e 0.9354 0.1554 0.2170 1

O2 4e 0.5819 0.1369 0.3282 1

O3 4e 0.2658 0.0438 0.8139 1
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Structural Insights
The crystal structure of anhydrous potassium carbonate consists of a distorted hexagonal

close-packed arrangement of carbonate ions (CO₃²⁻).[1][2] Within this framework, the

potassium ions (K⁺) occupy two distinct coordination environments: octahedral and trigonal

bipyramidal sites.[1][2]

The carbonate ions exhibit a trigonal planar geometry.[1][2] There are two inequivalent K⁺ sites.

In the first site, the potassium ion is coordinated to six oxygen atoms, forming a KO₆

octahedron. The K-O bond distances in this coordination sphere range from 2.62 to 2.80 Å. In

the second site, the potassium ion is in a nine-coordinate environment, bonded to nine oxygen

atoms with K-O bond lengths spanning from 2.82 to 3.28 Å.[3] The carbon atom in the

carbonate group is bonded to three oxygen atoms in a trigonal planar arrangement, with C-O

bond lengths of approximately 1.29 to 1.30 Å.[3]

Experimental Protocols
The determination of the crystal structure of anhydrous potassium carbonate involves a series

of well-defined experimental steps. The following is a generalized protocol based on the

established methods of single-crystal X-ray diffraction.

Crystal Growth and Preparation
High-quality single crystals of anhydrous potassium carbonate are essential for accurate

structural analysis. These can be obtained by slow evaporation of a saturated aqueous solution

of potassium carbonate. The sesquihydrate, K₂CO₃·1.5H₂O, initially crystallizes and is then

heated above 200°C to yield the anhydrous form. A suitable single crystal, typically 0.1-0.3 mm

in size, is selected under a microscope and mounted on a goniometer head.

Data Collection
The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled,

often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g.,

Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of

diffraction patterns are collected on a detector.

Data Reduction
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The raw diffraction images are processed to determine the intensity and position of each

reflection. This data is then corrected for various factors, including Lorentz and polarization

effects, and absorption. The output is a list of reflections with their Miller indices (h, k, l) and

corresponding intensities.

Structure Solution
The "phase problem" in crystallography prevents the direct determination of the electron

density from the diffraction data. For the original structure determination of anhydrous

potassium carbonate, the Patterson and Fourier methods were employed.[1][2]

Patterson Method: This method uses the squared structure factor amplitudes to generate a

map of interatomic vectors. This map is particularly useful for locating heavier atoms (in this

case, potassium) within the unit cell.

Fourier Method: Once the positions of the heavy atoms are known, their contribution to the

phases can be calculated. These initial phases are then used in a Fourier synthesis to

generate an initial electron density map. This map reveals the positions of the lighter atoms

(carbon and oxygen).

Structure Refinement
The initial atomic positions are refined using a least-squares method. This iterative process

adjusts the atomic coordinates and thermal parameters to minimize the difference between the

observed and calculated structure factor amplitudes. The quality of the final structure is

assessed by the R-factor, with a lower value indicating a better fit. For anhydrous potassium

carbonate, a final R-factor of 0.129 was achieved for 316 observed reflections.[1][2]

Visualizing the Workflow
The logical flow of the experimental and computational steps involved in determining the crystal

structure of anhydrous potassium carbonate is illustrated in the following diagram.
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Experimental workflow for determining the crystal structure of anhydrous K₂CO₃.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

